molecular formula C14H18O7 B1198283 Pentaerythritol triacrylate CAS No. 3524-68-3

Pentaerythritol triacrylate

Cat. No.: B1198283
CAS No.: 3524-68-3
M. Wt: 298.29 g/mol
InChI Key: HVVWZTWDBSEWIH-UHFFFAOYSA-N
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Description

Pentaerythritol triacrylate is an organic compound with the chemical formula C14H18O7. It is a tri-functional acrylate ester derived from pentaerythritol and acrylic acid. This compound is widely used in the production of polymers and coatings due to its high reactivity and ability to form cross-linked networks. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents.

Mechanism of Action

Target of Action

Pentaerythritol triacrylate (PETA) is a functional monomer that is primarily used as a cross-linking agent . It interacts with other monomers to form polymers, thereby enhancing the properties of the resulting material .

Mode of Action

PETA’s mode of action is based on its ability to form covalent bonds with other monomers, creating a cross-linked polymer structure . This cross-linking process is typically initiated by a catalyst or under specific conditions such as exposure to ultraviolet light .

Biochemical Pathways

The primary biochemical pathway involved in PETA’s action is the polymerization process. This process involves the formation of covalent bonds between PETA and other monomers, leading to the creation of a three-dimensional network of interconnected polymer chains .

Pharmacokinetics

It’s important to note that peta is a low viscosity liquid that is immiscible with water .

Result of Action

The cross-linking action of PETA results in materials with improved mechanical strength, flexibility, chemical resistance, and UV-curing properties . For example, it is used in the fabrication of coatings, inks, and adhesives, as well as in the electronics and optics industries .

Action Environment

The efficacy and stability of PETA are influenced by various environmental factors. For instance, its reactivity and the resulting cross-linking efficiency can be affected by temperature, the presence of a catalyst, and exposure to UV light . Additionally, safety measures should be taken to avoid exposure to high temperatures or ignition sources, as PETA can explode under these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the pure product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction conditions. The process includes the addition of pentaerythritol, acrylic acid, a solvent, a catalyst, and a polymerization inhibitor to prevent premature polymerization. The reaction mixture is heated and refluxed, followed by washing and distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol triacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile, typically at elevated temperatures.

    Michael Addition: Nucleophiles such as amines, under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed:

Scientific Research Applications

Pentaerythritol triacrylate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Pentaerythritol triacrylate is often compared with other multifunctional acrylates, such as:

Uniqueness: this compound is unique due to its balance of functionality and reactivity. It provides sufficient cross-linking for enhanced material properties while maintaining manageable viscosity and processing conditions .

Properties

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
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InChI

InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2
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InChI Key

HVVWZTWDBSEWIH-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C
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Molecular Formula

C14H18O7
Record name PENTAERYTHRITOL TRIACRYLATE
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Related CAS

27775-58-2
Record name 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer
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DSSTOX Substance ID

DTXSID2025842
Record name Pentaerythritol triacrylate
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Molecular Weight

298.29 g/mol
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Physical Description

Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS]
Record name PENTAERYTHRITOL TRIACRYLATE
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Boiling Point

401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 64 °F) (NTP, 1992)
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CAS No.

3524-68-3
Record name PENTAERYTHRITOL TRIACRYLATE
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Record name 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate
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Synthesis routes and methods I

Procedure details

Into a 1-liter separable flask were put 667 parts (2 mol) of pentaerythritol triacrylate (manufactured by Nippon Kayaku, trade name: KAYARAD PET-30), 222 g (1 mol) of isophorone diisocyanate and 0.18 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.18 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and pentaerythritol triacrylate.
Quantity
2 mol
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222 g
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Synthesis routes and methods II

Procedure details

Into a 2-liter separable flask were put 1001 parts (3 mol) of pentaerythritol triacrylate, 540 parts (1 mol) of hexamethylene diisocyanate trimer, and 0.31 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.31 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 5 hours to give a urethane acrylate of hexamethylene diisocyanate trimer and pentaerythritol triacrylate.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentaerythritol triacrylate
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Pentaerythritol triacrylate
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Pentaerythritol triacrylate
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